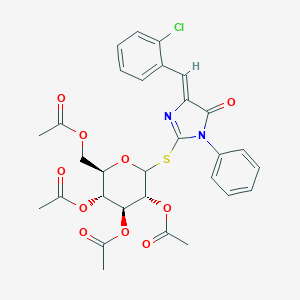![molecular formula C27H35N3O3S B303493 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TQ-6 and is a member of the thienoquinoline family of compounds.
Mecanismo De Acción
TQ-6 exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. TQ-6 also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, TQ-6 has been shown to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TQ-6 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TQ-6 also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, TQ-6 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ-6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. TQ-6 is also readily soluble in organic solvents, which makes it easy to use in in vitro experiments. However, one limitation of TQ-6 is that it has poor aqueous solubility, which may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on TQ-6. One area of research is the development of TQ-6 analogs with improved solubility and potency. Another area of research is the investigation of TQ-6 in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of TQ-6 as a dietary supplement for its antioxidant and anti-inflammatory properties could be explored. Finally, the investigation of TQ-6 in clinical trials for the treatment of cancer and neurodegenerative diseases could be a promising avenue for future research.
Conclusion:
In conclusion, TQ-6 is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties have been extensively studied, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on TQ-6, including the development of analogs, investigation in combination with other drugs, and clinical trials.
Métodos De Síntesis
The synthesis of TQ-6 involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to form the intermediate compound. The intermediate compound is then reacted with 2-pentylthiophene-3-carboxylic acid to form the final product, TQ-6. The synthesis method has been optimized to produce high yields of TQ-6 with high purity.
Aplicaciones Científicas De Investigación
TQ-6 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. TQ-6 has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration.
Propiedades
Nombre del producto |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Fórmula molecular |
C27H35N3O3S |
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C27H35N3O3S/c1-6-27(2,3)18-8-9-20-17(14-18)15-19-23(28)24(34-26(19)30-20)25(31)29-12-11-16-7-10-21(32-4)22(13-16)33-5/h7,10,13,15,18H,6,8-9,11-12,14,28H2,1-5H3,(H,29,31) |
Clave InChI |
ZIMPXYCXCTWSCQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N |
SMILES canónico |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)



